molecular formula C23H26N2O B8336843 (+-)-1-(2-Phenyl-4-quinolyl)-3-(4-piperidyl)-1-propanol CAS No. 83255-62-3

(+-)-1-(2-Phenyl-4-quinolyl)-3-(4-piperidyl)-1-propanol

Cat. No. B8336843
CAS RN: 83255-62-3
M. Wt: 346.5 g/mol
InChI Key: UYMXSZLHSFKCJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+-)-1-(2-Phenyl-4-quinolyl)-3-(4-piperidyl)-1-propanol is a useful research compound. Its molecular formula is C23H26N2O and its molecular weight is 346.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (+-)-1-(2-Phenyl-4-quinolyl)-3-(4-piperidyl)-1-propanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (+-)-1-(2-Phenyl-4-quinolyl)-3-(4-piperidyl)-1-propanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

83255-62-3

Molecular Formula

C23H26N2O

Molecular Weight

346.5 g/mol

IUPAC Name

1-(2-phenylquinolin-4-yl)-3-piperidin-4-ylpropan-1-ol

InChI

InChI=1S/C23H26N2O/c26-23(11-10-17-12-14-24-15-13-17)20-16-22(18-6-2-1-3-7-18)25-21-9-5-4-8-19(20)21/h1-9,16-17,23-24,26H,10-15H2

InChI Key

UYMXSZLHSFKCJB-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CCC(C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The operation was as in Example 1, except that 14 g of 1-(2-phenyl-4-quinolyl)-3-(4-piperidyl)-1-propanone and 2.3 g of sodium borohydride in 300 ml of methanol were used. After recrystallization of the crude product in isopropanol, 7 g of 1-(2-phenyl-4-quinolyl)-3-(4-piperidyl)-1-propanol (racemic) were obtained, which melted at 162° C.
Name
1-(2-phenyl-4-quinolyl)-3-(4-piperidyl)-1-propanone
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.